1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide is an ionic liquid that has gained significant attention in recent years due to its unique properties. This compound is known for its low viscosity, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide typically involves the reaction of 1-(2-Hydroxyethyl)-2,3-dimethylimidazole with bis(trifluoromethanesulfonyl)amide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of substituted imidazolium salts .
Scientific Research Applications
1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various charged species, facilitating reactions and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)amide
- 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide
Uniqueness
1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide stands out due to its specific structural features, which impart unique properties such as lower viscosity and higher thermal stability compared to its analogs. These characteristics make it particularly suitable for applications requiring high-performance ionic liquids .
Properties
Molecular Formula |
C9H13F6N3O5S2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(2,3-dimethylimidazol-3-ium-1-yl)ethanol |
InChI |
InChI=1S/C7H13N2O.C2F6NO4S2/c1-7-8(2)3-4-9(7)5-6-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,10H,5-6H2,1-2H3;/q+1;-1 |
InChI Key |
MHCVLYGSKRPUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CN1CCO)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.